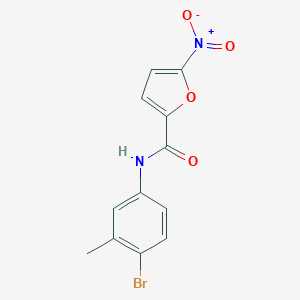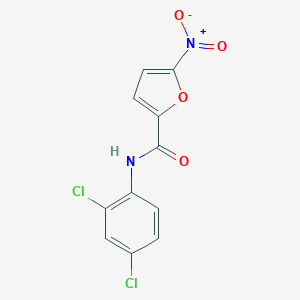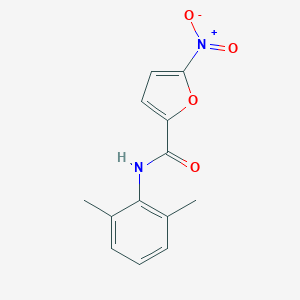![molecular formula C20H21N3O2 B251982 N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251982.png)
N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It is a potent agonist of the cannabinoid receptors, which are primarily found in the brain and nervous system. JWH-018 has been used extensively in scientific research due to its ability to activate the same receptors as delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
作用機序
N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide works by binding to the CB1 and CB2 receptors in the brain and nervous system, which are part of the endocannabinoid system. This system is involved in a variety of physiological processes including pain sensation, appetite, and mood regulation. When N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide binds to these receptors, it activates them and produces a range of effects on the body.
Biochemical and Physiological Effects:
N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide has been shown to produce a range of biochemical and physiological effects on the body. It has been shown to have analgesic properties, meaning it can reduce pain sensation. It has also been shown to increase appetite and produce a euphoric effect similar to that of cannabis. Additionally, N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory conditions such as arthritis.
実験室実験の利点と制限
One advantage of using N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide in lab experiments is that it is a potent agonist of the CB1 and CB2 receptors, which allows researchers to study the effects of these receptors in a controlled environment. Additionally, N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide is a synthetic cannabinoid, which means that it can be easily synthesized and purified for use in experiments.
However, there are also limitations to using N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide in lab experiments. One limitation is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids found in cannabis. Additionally, N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide has been shown to have a high potential for abuse, which could make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for research on N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide. One area of research could focus on the development of new synthetic cannabinoids that are more selective for specific cannabinoid receptors, which could provide new insights into the role of these receptors in the body. Additionally, research could focus on the potential therapeutic uses of N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide and other synthetic cannabinoids, particularly in the treatment of pain and inflammation.
Another area of research could focus on the potential negative effects of N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide and other synthetic cannabinoids, particularly in terms of their potential for abuse and addiction. This could include studies on the long-term effects of synthetic cannabinoids on the brain and nervous system, as well as studies on the potential for these compounds to lead to dependence and addiction.
Overall, N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide is a valuable tool for scientific research and has provided valuable insights into the mechanisms of action of the endocannabinoid system. However, further research is needed to fully understand the potential therapeutic uses and negative effects of this compound and other synthetic cannabinoids.
合成法
N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide can be synthesized using a variety of methods, but the most common method involves the reaction of 1-pentylindole with 4-methyl-α-bromobenzyl ketone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide.
科学的研究の応用
N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide has been used extensively in scientific research to study the effects of cannabinoid receptors on the body. It has been shown to have a high affinity for both the CB1 and CB2 receptors, which are involved in a variety of physiological processes including pain sensation, appetite, and mood regulation. N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide has been used to study the effects of cannabinoid receptors on these processes and has provided valuable insights into the mechanisms of action of these receptors.
特性
分子式 |
C20H21N3O2 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
N-[3-[(4-methylbenzoyl)amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H21N3O2/c1-14-7-9-15(10-8-14)19(24)21-11-4-12-22-20(25)18-13-16-5-2-3-6-17(16)23-18/h2-3,5-10,13,23H,4,11-12H2,1H3,(H,21,24)(H,22,25) |
InChIキー |
ZGJQDPAFLCDSTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC3=CC=CC=C3N2 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B251907.png)
![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)




![N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)